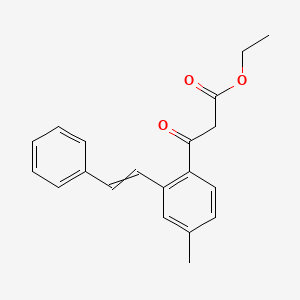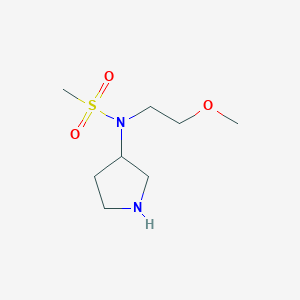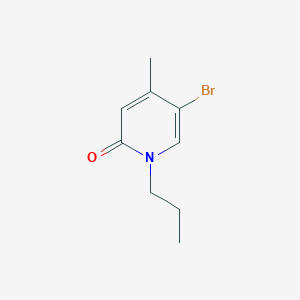![molecular formula C8H5BrN2O2 B1449146 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159827-21-0](/img/structure/B1449146.png)
6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom attached to the imidazo[1,5-a]pyridine ring system, which is further substituted with a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazo[1,5-a]pyridine as the core structure.
Halogenation: Bromination of imidazo[1,5-a]pyridine is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Carboxylation: The brominated intermediate is then subjected to carboxylation reactions using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh) to introduce the carboxylic acid group.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Amides: Formed by reacting the carboxylic acid with amines.
Esters: Produced by esterification with alcohols.
Amines: Resulting from reduction of the carboxylic acid.
Bromides: Substitution products with various nucleophiles.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence several biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules and pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Similar structure with chlorine instead of bromine.
6-Iodoimidazo[1,5-a]pyridine-3-carboxylic acid: Iodine substitution.
6-Methylimidazo[1,5-a]pyridine-3-carboxylic acid: Methyl group substitution.
Uniqueness: The presence of the bromine atom in 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid imparts unique chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions and increases its binding affinity to certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-10-7(8(12)13)11(6)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPDFVCPKKRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)

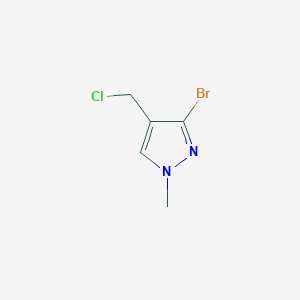
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
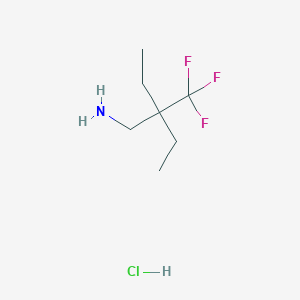
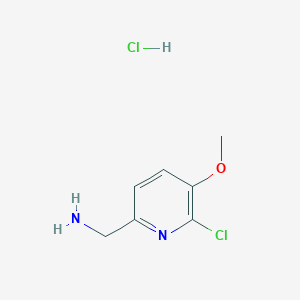
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
